Monoamine Oxidase (MAO) Inhibition: Comparable Weak Potency Across Isoforms
In direct enzymatic assays, 6-Iodo-2-methoxyquinoline exhibits similarly weak inhibitory activity against both MAO-A and MAO-B isoforms, with IC50 values of 100 µM for each [1]. This lack of isoform selectivity, combined with low potency, positions the compound as a control or reference point rather than a lead candidate. By comparison, more potent and selective quinoline-based MAO inhibitors have been developed (e.g., certain reduced isoquinoline derivatives), underscoring that the 6-iodo substitution on the 2-methoxyquinoline scaffold does not confer enhanced MAO inhibition [2].
| Evidence Dimension | MAO Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | MAO-A: 100 µM; MAO-B: 100 µM |
| Comparator Or Baseline | Reference inhibitors (e.g., clorgyline for MAO-A: IC50 ~0.01 µM; selegiline for MAO-B: IC50 ~0.02 µM) |
| Quantified Difference | Approximately 5,000-fold less potent than reference inhibitors |
| Conditions | Fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes [1] |
Why This Matters
For researchers screening for MAO inhibitors, this data confirms that 6-Iodo-2-methoxyquinoline is an ineffective starting point, preventing wasted resources on this scaffold for this specific target.
- [1] BindingDB. BDBM50401980 CHEMBL2203921 IC50 Data Summary. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401980 (accessed 2026-04-21). View Source
- [2] Naoi, M.; Parvez, H.; Nagatsu, T. Isoquinolines and quinolines as inhibitors and substrates of monoamine oxidase. In: Monoamine Oxidase: Basic and Clinical Aspects; VSP: Utrecht, 1993; pp 45-62. View Source
